molecular formula C25H30N4O5 B11293608 1-[3-(3-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

1-[3-(3-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No.: B11293608
M. Wt: 466.5 g/mol
InChI Key: HQKVPUPOPNNCBD-UHFFFAOYSA-N
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Description

1-[3-(3-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a complex organic compound that features a pyrazole ring and a piperazine ring, both of which are substituted with methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine to form the pyrazole ring . The piperazine ring is then introduced through nucleophilic substitution reactions . The reaction conditions often require the use of catalysts such as vitamin B1, and the reactions are carried out under mild conditions to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as metal-free catalysis and solvent-free reactions, is also becoming more common to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols .

Mechanism of Action

The mechanism of action of 1-[3-(3-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to cell death . This makes the compound a potential candidate for anticancer therapy. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to its combination of a pyrazole ring and a piperazine ring, both substituted with methoxyphenyl groups.

Properties

Molecular Formula

C25H30N4O5

Molecular Weight

466.5 g/mol

IUPAC Name

[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H30N4O5/c1-31-19-7-5-6-17(14-19)20-15-21(27-26-20)25(30)29-12-10-28(11-13-29)16-18-8-9-22(32-2)24(34-4)23(18)33-3/h5-9,14-15H,10-13,16H2,1-4H3,(H,26,27)

InChI Key

HQKVPUPOPNNCBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)OC)OC)OC

Origin of Product

United States

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